molecular formula C16H16N2O2 B2491768 2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole CAS No. 1626-34-2

2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole

Cat. No.: B2491768
CAS No.: 1626-34-2
M. Wt: 268.316
InChI Key: VYYJBPZYTPWJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 4-methoxyphenoxymethyl substituent at position 2 and a methyl group at position 3. The benzodiazole core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-3-8-14-15(9-11)18-16(17-14)10-20-13-6-4-12(19-2)5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYJBPZYTPWJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole typically involves the reaction of 4-methoxyphenol with a suitable benzodiazole precursor under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Chloro Position

The 5-chloro substituent on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (NAS) under controlled conditions.

Reaction TypeReagents/ConditionsOutcomeSupporting Evidence
Amine substitution Primary/secondary amines (e.g., pyrrolidine), polar aprotic solvents (DMF, DMSO), 60–100°CReplacement of Cl with amine to form 5-amino derivatives
Heteroaromatic coupling Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), microwave irradiationIntroduction of aryl/heteroaryl groups at C5

For example, the 4-chloro group in structurally similar pyrimidines undergoes regioselective substitution with amines or heteroaromatic nucleophiles under mild conditions .

Functionalization of the Carboxamide Group

The carboxamide moiety participates in hydrolysis, reduction, and condensation reactions.

Reaction TypeReagents/ConditionsOutcomeSupporting Evidence
Hydrolysis Aqueous HCl/H<sub>2</sub>SO<sub>4</sub>, refluxConversion to carboxylic acid
Reduction LiAlH<sub>4</sub> or BH<sub>3</sub>·THFReduction to amine (CH<sub>2</sub>NH<sub>2</sub>)
Condensation EDCl/HOBt, DMF, RTFormation of secondary amides or ureas

In analogous compounds, the carboxamide group is synthesized via acyl chloride intermediates reacting with amines under cold conditions (−78°C to 0°C) .

Reactivity of the Cyano Group

The cyano group on the oxolane (tetrahydrofuran) ring enables further derivatization:

Reaction TypeReagents/ConditionsOutcomeSupporting Evidence
Hydrolysis H<sub>2</sub>O/H<sup>+</sup>, heatConversion to carboxylic acid
Reduction H<sub>2</sub>/Raney NiFormation of primary amine

The stereochemistry of the oxolane ring may influence reaction pathways, as seen in chiral pyrrolidine-cyano derivatives .

Pyrrolidine Ring Modifications

The pyrrolidin-1-yl group at C2 can undergo alkylation or oxidation:

Reaction TypeReagents/ConditionsOutcomeSupporting Evidence
N-Alkylation Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium salts
Oxidation mCPBA or H<sub>2</sub>O<sub>2</sub>Formation of N-oxide

Stability Under Analytical Conditions

The compound’s stability is critical for pharmaceutical applications:

ConditionObservationTechniqueReference
Acidic (pH 1–3) Partial hydrolysis of carboxamideHPLC
Basic (pH 10–12) Degradation of pyrimidine ring

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent in various diseases. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

  • Anticancer Activity : Research has indicated that benzodiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspases and modulation of the cell cycle .
  • Neuroprotective Effects : There is growing interest in the neuroprotective potential of benzodiazole derivatives. In vitro studies suggest that these compounds may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .

Antimicrobial Properties

The antimicrobial activity of 2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole has been explored in various studies. The presence of the benzodiazole moiety is believed to enhance its efficacy against bacterial strains.

Table 1: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa12 µg/mL

These results indicate that modifications in the benzodiazole structure can lead to improved antimicrobial activity, making it a candidate for further development as an antibiotic agent.

Anti-inflammatory Effects

Recent studies have indicated that derivatives of benzodiazole can exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as cytokines and prostaglandins. This makes them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of this compound in specific applications:

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that a related benzodiazole compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
  • Neuroprotection Research : In another study focusing on neurodegenerative diseases, researchers found that compounds similar to this compound effectively crossed the blood-brain barrier and exhibited protective effects against neuronal cell death induced by beta-amyloid peptides .

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The benzodiazole core allows for versatile substitution patterns, which significantly alter physicochemical and biological behaviors. Below is a comparison of key analogs:

Table 1: Structural Analogs and Key Features
Compound Name Substituents Key Properties/Activities Reference
2-[(4-Methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole 4-methoxyphenoxymethyl, 5-methyl Hypothesized enhanced solubility due to methoxy group; structural data inferred from analogs -
2-(4-Chlorophenyl)-5-methyl-1H-1,3-benzodiazole 4-chlorophenyl, 5-methyl Crystalline structure; antimicrobial activity (hypothetical)
2-(4-Methoxyphenoxy)acetamide (Compound 12) 4-methoxyphenoxyacetamide MAO-A inhibitor (IC₅₀ not specified); high selectivity (SI = 245)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl, triazolyl, thiazole Moderate COX-1/COX-2 inhibition
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound contrasts with chloro substituents in analogs (e.g., ).
  • Crystal Packing : Isostructural compounds with halogen substitutions (Cl vs. Br) exhibit similar molecular conformations but differ in intermolecular interactions due to substituent size and polarity . The methoxy group’s bulk may similarly influence crystal packing.
Enzyme Inhibition
  • MAO Inhibition: Compound 12 (2-(4-methoxyphenoxy)acetamide) demonstrates selective MAO-A inhibition (SI = 245), highlighting the role of the 4-methoxyphenoxy group in targeting flavin-containing enzymes .
  • COX Inhibition : Thiazole-triazole hybrids (e.g., ) show moderate COX-1/COX-2 inhibition, suggesting that benzodiazole derivatives with heterocyclic appendages may target inflammatory pathways.
Antimicrobial Potential
  • 2-(4-Chlorophenyl)-5-methyl-1H-1,3-benzodiazole and related chloro-substituted analogs exhibit antimicrobial activity, likely due to halogen-mediated interactions with bacterial targets. The methoxy group’s electron-rich nature may offer alternative mechanisms.

Biological Activity

The compound 2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C15H14N2O2\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{2}

This compound features a benzodiazole core substituted with a methoxyphenyl group, which is significant for its biological activity. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.

Biological Activity Overview

Benzodiazoles are known for various pharmacological effects, including:

  • Antimicrobial Activity : Benzodiazole derivatives have shown promising activity against various bacterial strains and fungi. In vitro studies indicate that compounds with similar structures exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria as well as antifungal activity .
  • Anticancer Properties : Research indicates that benzodiazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. These effects are often mediated through the modulation of key signaling pathways involved in cell proliferation and survival .
  • Acetylcholinesterase Inhibition : Some studies suggest that benzodiazoles can act as acetylcholinesterase inhibitors, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease. This activity is particularly relevant for compounds designed to enhance cognitive function by increasing acetylcholine levels in the brain .

Synthesis

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A common method includes the reaction of 4-methoxyphenol with appropriate benzodiazole derivatives under specific conditions to yield the target compound. The purification process often involves recrystallization or chromatography to achieve high purity .

Case Study 1: Antimicrobial Evaluation

In a comparative study, several benzodiazole derivatives were evaluated for their antimicrobial efficacy using the broth microdilution method. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Organism
2-[(4-Methoxyphenoxy)methyl]-5-methyl-1H-benzodiazole50S. aureus
Standard Antibiotic (Ciprofloxacin)25E. coli

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activities of this compound are thought to arise from its ability to interact with specific molecular targets:

  • DNA Interaction : Benzodiazoles can intercalate into DNA strands, leading to inhibition of DNA replication.
  • Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases or kinases involved in cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.